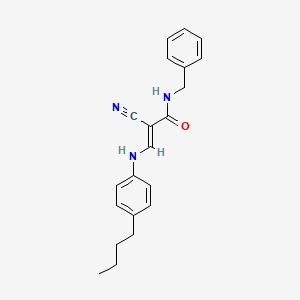

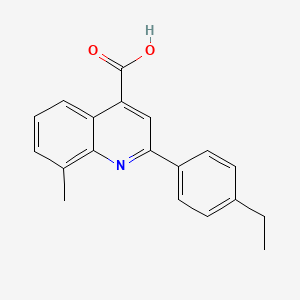

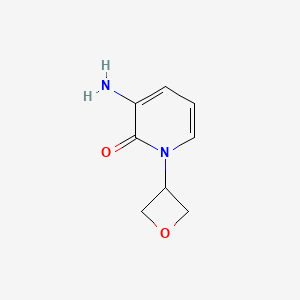

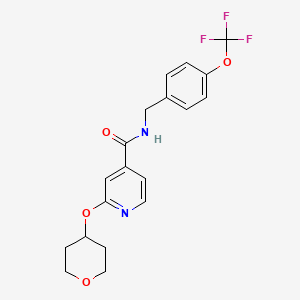

2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid, also known as EMPQC, is an important organic compound that has been studied extensively in recent years. It is a quinoline-based compound with a carboxylic acid group, and it has a wide range of applications in the fields of synthetic organic chemistry and medicinal chemistry. The synthesis of this compound is relatively straightforward, and it can be prepared in a laboratory setting with relative ease. In addition, EMPQC has been found to have a number of interesting biochemical and physiological effects, making it a valuable compound for research and experimentation.

Scientific Research Applications

Synthesis and Derivative Formation : Research has been conducted on the synthesis and transformation of various quinoline derivatives. For instance, a study on the synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid was conducted by Gracheva, Kovel'man, and Tochilkin (1982) (Gracheva, Kovel'man, & Tochilkin, 1982). This study explores the alcoholysis of 8-methyl-5-cyanoquinoline and the subsequent conversion to various derivatives, demonstrating the compound's versatility in chemical synthesis.

Chemical Reactions and Properties : Investigations into the reactions and properties of quinoline derivatives offer insights into their chemical behaviors. For example, a study by Deady and Rodemann (2001) examined the reaction of homophthalic acid and some aza analogues with Vilsmeier reagent (Deady & Rodemann, 2001). The findings contribute to a deeper understanding of the chemical reactivity of quinoline compounds.

Potential Biological Activities : There is ongoing research into the biological activities of quinoline derivatives. A study by Dubrovin et al. (2015) focused on the synthesis of 2-methyl- and 2-styrylquinoline-4-carboxylic acids and their potential anti-inflammatory, analgesic, antimicrobial, and antifungal activities (Dubrovin et al., 2015). This highlights the potential therapeutic applications of these compounds.

Supramolecular Chemistry : Research in supramolecular chemistry involving quinoline derivatives is significant. Gao et al. (2014) studied noncovalent-bonded supramolecular architectures from 2-methylquinoline/quinoline with monocarboxylic acid and dicarboxylic acid (Gao et al., 2014). These studies are crucial for understanding the formation and properties of complex molecular structures.

Other Applications : The scope of research extends to other applications such as the study of metal complexes. For example, Henríquez et al. (2021) investigated binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid (Henríquez et al., 2021). Such studies contribute to the development of new materials and catalysts.

properties

IUPAC Name |

2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-3-13-7-9-14(10-8-13)17-11-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECUOGALSOTYHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2600511.png)

![4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2600518.png)

![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600520.png)

![N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2600527.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2600530.png)